molecular formula C8H13NO2 B13195604 3-Hydroxy-3-(oxan-4-yl)propanenitrile

3-Hydroxy-3-(oxan-4-yl)propanenitrile

Cat. No.: B13195604
M. Wt: 155.19 g/mol
InChI Key: SFLHEAZFOVXTLW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(oxan-4-yl)propanenitrile is a chemical compound with the CAS Registry Number 1516619-31-0 . It has a molecular formula of C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol . This compound features both a hydroxy group and a nitrile group on a propanenitrile backbone that is substituted at the 3-position with an oxan-4-yl (tetrahydropyran-4-yl) group. This structure makes it a valuable chiral building block and intermediate in organic synthesis . Compounds with similar beta-hydroxy nitrile motifs are of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for achieving high enantiomeric purity through methods like biocatalysis . The tetrahydropyran ring is a common pharmacophore found in many biologically active molecules, suggesting this compound's potential utility in medicinal chemistry research and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-hydroxy-3-(oxan-4-yl)propanenitrile

InChI

InChI=1S/C8H13NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-3,5-6H2

InChI Key

SFLHEAZFOVXTLW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(oxan-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanenitrile with an oxan-4-yl derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-3-(oxan-4-yl)propanenitrile may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(oxan-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-3-(oxan-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The oxan-4-yl group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 3-Hydroxy-3-(oxan-4-yl)propanenitrile with its analogs:

Compound Substituent (R) Functional Groups Key Properties
3-Hydroxy-3-(oxan-4-yl)propanenitrile Oxan-4-yl (cyclic ether) -OH, -CN High polarity, potential for H-bonding
3-Hydroxy-3-(2-thienyl)propanenitrile 2-Thienyl (aromatic) -OH, -CN Planar structure, π-π interactions
3-Oxo-3-phenylpropanenitrile Phenyl Ketone (-CO), -CN Electrophilic ketone, Michael acceptor
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile Pyrrole Ketone (-CO), -CN Heterocyclic, nucleophilic pyrrole ring

Solvent Compatibility and Reaction Media

  • Liquid CO₂ vs. Organic Solvents :
    • Enzymatic reactions with 3-hydroxy-3-(2-thienyl)propanenitrile show higher activity in liquid CO₂ (82.5 μmol/g/min) than in n-hexane due to enhanced enzyme conformation and reduced solvent toxicity .
    • The oxan-4-yl group’s polarity may improve solubility in CO₂, but its cyclic ether structure could require optimized pressure conditions.

Biological Activity

3-Hydroxy-3-(oxan-4-yl)propanenitrile, also known as 3-(oxan-4-yl)propanenitrile, is an organic compound characterized by its unique structural features, including a tetrahydropyran ring and a nitrile functional group. This compound has garnered attention in biological research due to its potential roles in modulating various biochemical pathways and its applications in medicinal chemistry.

The molecular formula of 3-Hydroxy-3-(oxan-4-yl)propanenitrile is C6H11NOC_6H_{11}NO, with a molecular weight of approximately 139.19 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

Property Value
Molecular FormulaC6H11NOC_6H_{11}NO
Molecular Weight139.19 g/mol
Functional GroupsHydroxyl, Nitrile
StructureTetrahydropyran ring

Biological Activity

Research indicates that compounds containing nitrile groups, such as 3-Hydroxy-3-(oxan-4-yl)propanenitrile, exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that nitriles can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity : The compound may act as an inhibitor or activator of specific biochemical pathways involved in cancer progression. Its ability to modulate enzyme activity suggests potential applications in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study investigated the effects of nitrile-containing compounds on bacterial strains. Results indicated that 3-Hydroxy-3-(oxan-4-yl)propanenitrile exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used.
  • Cancer Cell Line Assays : In vitro assays using cancer cell lines demonstrated that treatment with 3-Hydroxy-3-(oxan-4-yl)propanenitrile resulted in reduced cell viability and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of 3-Hydroxy-3-(oxan-4-yl)propanenitrile is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Signal Transduction Modulation : It can influence signaling pathways that regulate cell growth and apoptosis, potentially providing therapeutic benefits in cancer treatment.

Synthesis and Production

The synthesis of 3-Hydroxy-3-(oxan-4-yl)propanenitrile typically involves the reaction of 4-hydroxytetrahydropyran with a suitable nitrile precursor, often utilizing sodium cyanide under basic conditions. This method is optimized for both laboratory and industrial settings to ensure high yields and purity.

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